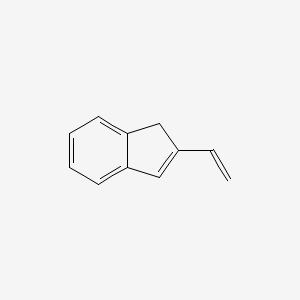

2-Vinyl-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-7-10-5-3-4-6-11(10)8-9/h2-7H,1,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGCDERTMDWSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2 Vinyl 1h Indene and Its Derivatives

Regioselective and Chemoselective Synthesis Approaches

Transition Metal-Catalyzed Cyclization Reactions

Transition metal-catalyzed cyclization reactions represent a highly atom-economical and efficient approach to the synthesis of complex cyclic molecules from simple acyclic precursors. These methods often proceed with high levels of regio- and stereoselectivity, providing access to a wide range of substituted indene (B144670) derivatives.

Palladium catalysis is a cornerstone of modern organic synthesis, and various palladium-catalyzed annulation and cyclization reactions have been developed for the synthesis of indene cores. While direct palladium-catalyzed synthesis of 2-vinyl-1H-indene is not extensively documented, related annulation strategies provide a conceptual framework. For instance, the palladium(II)-catalyzed annulation between ortho-alkenylphenols and allenes has been shown to produce seven-membered benzoxepine (B8326511) products. nih.gov Although this reaction does not yield an indene, it demonstrates the principle of palladium-catalyzed C-H activation and subsequent annulation, which could potentially be adapted for the synthesis of this compound derivatives.

A hypothetical approach could involve the palladium-catalyzed coupling of an ortho-halo-styrene derivative with a suitable vinylating agent, followed by an intramolecular Heck reaction to construct the indene ring.

Table 1: Hypothetical Palladium-Catalyzed Synthesis of a this compound Derivative This table is a hypothetical representation based on established palladium catalysis principles.

| Entry | ortho-Halostyrene Substrate | Vinylating Agent | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 2-(1-bromovinyl)bromobenzene | Vinyltributyltin | Pd(PPh₃)₄ | - | - | Toluene | This compound | - |

| 2 | 1-bromo-2-(prop-1-en-2-yl)benzene | Potassium vinyltrifluoroborate | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | This compound | - |

Rhodium catalysts have proven to be exceptionally versatile in promoting a variety of cyclization and tandem reactions. A highly relevant approach for the synthesis of 1H-indene derivatives is the rhodium-catalyzed tandem cyclization of arylboronate esters bearing a pendant Michael-type acceptor with alkynes. nih.govnih.gov This methodology allows for the construction of highly functionalized indene systems in aqueous media. nih.govnih.gov By selecting an alkyne that incorporates a vinyl group, this method could be directly applied to the synthesis of this compound derivatives.

The reaction proceeds via transmetalation of the arylboronate ester to the rhodium catalyst, followed by intramolecular insertion of the Michael acceptor and subsequent cyclization with the alkyne.

Table 2: Rhodium-Catalyzed Tandem Cyclization for the Synthesis of 1H-Indene Derivatives Data extracted from Lautens, M., & Marquardt, T. (2004). Rhodium-Catalyzed Tandem Cyclization: Formation of 1H-Indenes and 1-Alkylideneindans from Arylboronate Esters in Aqueous Media. The Journal of Organic Chemistry, 69(14), 4607–4614. nih.govnih.gov

| Entry | Arylboronate Ester | Alkyne | Catalyst | Ligand | Solvent | Product | Yield (%) |

| 1 | 2-(2-ethoxycarbonyl-vinyl)-phenylboronic acid pinacol (B44631) ester | Phenylacetylene | [Rh(cod)Cl]₂ | P(t-Bu)₃ | Toluene/H₂O | Ethyl 2-phenyl-1H-indene-3-carboxylate | 95 |

| 2 | 2-(2-ethoxycarbonyl-vinyl)-phenylboronic acid pinacol ester | 1-Hexyne | [Rh(cod)Cl]₂ | P(t-Bu)₃ | Toluene/H₂O | Ethyl 2-butyl-1H-indene-3-carboxylate | 85 |

| 3 | 2-(2-ethoxycarbonyl-vinyl)-phenylboronic acid pinacol ester | Trimethylsilylacetylene | [Rh(cod)Cl]₂ | P(t-Bu)₃ | Toluene/H₂O | Ethyl 2-(trimethylsilyl)-1H-indene-3-carboxylate | 90 |

Another promising rhodium-catalyzed method is the cycloisomerization of 1,5-bis(allenes), which can furnish 1,2-cis-ethynyl- and vinyl-substituted five-membered heterocycles with high yields and excellent diastereo- and enantioselectivity. nih.gov This strategy could potentially be adapted to carbocyclic systems to afford this compound derivatives. nih.gov

Platinum catalysts are particularly effective in promoting the intramolecular cyclization of o-substituted aryl alkynes to form indene derivatives. lucp.net PtCl₂ has been shown to catalyze the cyclization of o-isopropyl or o-benzyl aryl alkynes, proceeding through a proposed sp³ C-H activation and a 1,4-hydrogen migration pathway. lucp.net This method offers a direct route to substituted indenes with good yields and high selectivity. lucp.net To synthesize a this compound derivative using this approach, a substrate such as 1-ethynyl-2-(prop-1-en-2-yl)benzene would be required.

Table 3: Platinum-Catalyzed Intramolecular Cyclization of o-Substituted Aryl Alkynes Data based on the findings of a study on Pt(II)-catalyzed intramolecular cyclization. lucp.net

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 1-isopropyl-2-(phenylethynyl)benzene | PtCl₂ | Toluene | 100 | 1-methyl-1-phenyl-1H-indene | 85 |

| 2 | 1-benzyl-2-(phenylethynyl)benzene | PtCl₂ | Toluene | 100 | 1,1-diphenyl-1H-indene | 78 |

| 3 | 1-isobutyl-2-(phenylethynyl)benzene | PtCl₂ | Toluene | 100 | 1-isopropyl-1-phenyl-1H-indene | 82 |

Gold(I) catalysts have emerged as powerful tools for the cycloisomerization of enynes and related systems due to their strong π-acidity. The gold(I)-catalyzed cycloisomerization of o-(alkynyl)styrenes has been investigated computationally, revealing that the reaction pathway and product distribution are highly dependent on the counterion and substituents. nih.gov This methodology can lead to the formation of indenyl derivatives through an elimination pathway. nih.gov This approach is highly relevant to the synthesis of this compound, as a suitably substituted o-(alkynyl)styrene could directly yield the desired product.

Another relevant gold-catalyzed reaction is the cycloisomerization of 1,5-allenynes, which can produce cross-conjugated trienes. lucp.netnih.gov While not directly forming an indene ring, this reaction showcases the ability of gold catalysts to orchestrate complex rearrangements of unsaturated systems. lucp.netnih.gov Furthermore, gold(I)-catalyzed intramolecular hydroarylation of allenes can furnish vinyl-substituted benzocycles. nih.govnih.gov

Table 4: Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes Data based on the findings of a study on Gold(I)-catalyzed intramolecular hydroarylation. nih.govnih.gov

| Entry | Substrate | Catalyst | Co-catalyst | Solvent | Product | Yield (%) |

| 1 | 4-(naphthalen-1-yl)buta-1,2-diene | AuCl(PPh₃) | AgSbF₆ | CH₂Cl₂ | 1-vinyl-2,3-dihydrophenalene | 95 |

| 2 | 4-(2-methoxyphenyl)buta-1,2-diene | AuCl(PPh₃) | AgSbF₆ | CH₂Cl₂ | 5-methoxy-1-vinyl-1,2-dihydronaphthalene | 88 |

| 3 | 4-(thiophen-2-yl)buta-1,2-diene | AuCl(PPh₃) | AgSbF₆ | CH₂Cl₂ | 4-vinyl-4,5-dihydrocyclopenta[b]thiophene | 75 |

Nickel catalysis offers a cost-effective and versatile platform for various organic transformations. Nickel-catalyzed reductive coupling reactions have been developed for the synthesis of vinyl arenes from aryl halides and vinyl bromides. This approach could be adapted to an intramolecular fashion, where a substrate containing both an aryl halide and a vinyl bromide moiety could undergo reductive cyclization to form a this compound derivative.

A general method for the nickel-catalyzed reductive coupling of aryl and vinyl bromides with alkyl bromides has been reported, demonstrating high functional group tolerance. nih.gov While this is an intermolecular process, it highlights the potential of nickel catalysis in forming C(sp²)-C(sp²) bonds under reductive conditions.

A more direct, though hypothetical, approach would be the nickel-catalyzed reductive cyclization of a precursor like 1-bromo-2-(2-bromovinyl)benzene in the presence of a suitable reducing agent.

Table 5: Nickel-Catalyzed Reductive Coupling of Aryl Halides with Vinyl Bromides Data extracted from a study on the preparation of vinyl arenes by nickel-catalyzed reductive coupling.

| Entry | Aryl Halide | Vinyl Bromide | Catalyst | Ligand | Reductant | Solvent | Product | Yield (%) |

| 1 | 4-Bromoanisole | Bromoethene | NiCl₂(dme) | 4,4'-di-tert-butyl-2,2'-bipyridine | Zn | DMA | 4-vinylanisole | 92 |

| 2 | 2-Bromonaphthalene | Bromoethene | NiCl₂(dme) | 4,4'-di-tert-butyl-2,2'-bipyridine | Zn | DMA | 2-vinylnaphthalene | 85 |

| 3 | 3-Bromopyridine | Bromoethene | NiCl₂(dme) | 4,4'-di-tert-butyl-2,2'-bipyridine | Zn | DMA | 3-vinylpyridine | 78 |

Brønsted and Lewis Acid-Catalyzed Cyclization Reactions

Brønsted and Lewis acids are potent catalysts for intramolecular cyclization reactions that form the five-membered ring of the indene system. rsc.org These reactions typically proceed through carbocationic intermediates, which undergo subsequent ring closure and elimination to afford the aromatic indene core.

The Nazarov cyclization is a classic method for the synthesis of cyclopentenones, which can be precursors to indene derivatives. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or its equivalent. wikipedia.orgorganicreactions.org In the context of indene synthesis, an aryl vinyl ketone can be employed as a substrate. Upon activation by a Lewis or Brønsted acid, a pentadienyl cation is generated, which then undergoes electrocyclization. illinois.edu Subsequent elimination and tautomerization lead to the formation of an indanone core, which can be further functionalized to yield this compound derivatives. researchgate.net A modified Nazarov-type cyclization catalyzed by a Lewis acid has been developed for the synthesis of substituted indane frameworks. rsc.org

The general mechanism involves the coordination of the acid to the ketone, which facilitates the formation of a stabilized carbocation. The regioselectivity of the cyclization is influenced by the substitution pattern on the aromatic ring and the vinyl group.

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and can be adapted for the annulation of a five-membered ring onto an aromatic substrate to form the indene skeleton. nih.gov In a typical approach, an alkylating or acylating agent with a suitable leaving group is reacted with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of indene derivatives, a tandem Friedel-Crafts annulation can be envisioned where an initial alkylation is followed by an intramolecular cyclization. nih.gov For instance, the reaction of a substituted styrene (B11656) or a related precursor with an acid chloride under Friedel-Crafts conditions can lead to an intermediate that cyclizes to form an indanone. This indanone can then be converted to a this compound derivative through subsequent olefination reactions. The efficiency of these pathways is dependent on the choice of catalyst, solvent, and the electronic nature of the substituents on the aromatic ring. rsc.org A cascade Prins/Friedel–Crafts cyclization has been reported for the synthesis of 4-aryltetralin-2-ols, demonstrating the potential of such tandem reactions. beilstein-journals.org

A highly efficient method for the synthesis of substituted indenes involves the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.orgacs.orgnih.gov This approach offers good to excellent yields under mild reaction conditions, utilizing a catalytic amount of a strong Brønsted acid such as trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgnih.gov The reaction proceeds via a Markovnikov protonation of the diene, leading to the formation of a stable benzylic carbocation. organic-chemistry.org This intermediate then undergoes an intramolecular electrophilic attack on the adjacent aryl ring, followed by deprotonation to regenerate the catalyst and furnish the indene product. organic-chemistry.org This method is tolerant of a wide range of functional groups on the aryl rings, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org

| Substrate Type | Catalyst | Solvent | Yield (%) | Reference |

| Symmetric diaryl-1,3-dienes | 5 mol% TfOH | Dichloromethane (DCM) | Good to Excellent | organic-chemistry.org |

| Unsymmetric diaryl-1,3-dienes | 5 mol% TfOH | Dichloromethane (DCM) | Good to Excellent | organic-chemistry.org |

| Alkyl aryl-1,3-dienes | 5 mol% TfOH | Dichloromethane (DCM) | Good to Excellent | organic-chemistry.org |

Table 1: Representative Conditions for Brønsted Acid-Catalyzed Cyclization of 1,3-Dienes

Olefination and Wittig-Horner Type Reactions for Vinyl Group Introduction

The introduction of the vinyl group at the 2-position of the indene ring is a crucial step in the synthesis of this compound. Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are widely employed for this purpose. uaeu.ac.aeresearchgate.net These reactions involve the conversion of a carbonyl group, typically an aldehyde or a ketone, into a carbon-carbon double bond. organic-chemistry.orguchicago.edu

In this context, a 1H-inden-2(3H)-one (2-indanone) or a 1H-indene-2-carbaldehyde serves as the key precursor. The Wittig reaction utilizes a phosphonium (B103445) ylide, which reacts with the carbonyl compound to form a four-membered oxaphosphetane intermediate. harvard.edu This intermediate then collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct. harvard.edu

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. organic-chemistry.org The HWE reaction often provides excellent E-selectivity in the formation of the double bond and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.org

| Reaction Type | Reagent | Precursor | Key Features | Reference |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | 2-Indanone or 1H-indene-2-carbaldehyde | Forms C=C bond; byproduct is triphenylphosphine (B44618) oxide. | researchgate.net |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | 2-Indanone or 1H-indene-2-carbaldehyde | High E-selectivity; water-soluble phosphate byproduct. | organic-chemistry.org |

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Vinyl Group Introduction

Annulation Reactions Involving Strategic C-H and C-C Bond Cleavage

Modern synthetic chemistry has seen the emergence of powerful annulation strategies that proceed via the strategic cleavage of otherwise inert C-H and C-C bonds. organic-chemistry.orgnih.gov While less common for the direct synthesis of this compound, these methods offer novel retrosynthetic disconnections. For instance, a rhodium-catalyzed C-C bond activation has been used for the enantioselective conversion of a benzocyclobutenone to a tricyclic product. organic-chemistry.org A palladium-mediated retro-Diels-Alder reaction has been shown to enable C(alkyl)–C(vinyl) bond cleavage. nih.gov Such strategies could potentially be adapted to construct the indene framework from readily available precursors through carefully designed bond cleavage and formation sequences. These reactions often rely on transition metal catalysis to achieve the desired transformation with high selectivity and efficiency.

Radical-Mediated Cyclization and Functionalization Pathways

Radical reactions provide a complementary approach to the synthesis and functionalization of indene derivatives. researchgate.net Radical-mediated cyclizations can be used to construct the five-membered ring of the indene system. For example, a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes has been developed for the synthesis of 1-alkylisoquinolines, showcasing the potential of radical cyclizations in building heterocyclic frameworks that share structural similarities with indenes. thieme.de

Furthermore, radical-mediated functionalization can be employed to introduce substituents onto a pre-formed indene core. For instance, the trifluoromethylthioamination of alkenes, including 1H-indene, can be achieved through a photosensitized radical-mediated process. acs.org This demonstrates the feasibility of introducing functional groups at the double bond of the indene ring system, which could then be further manipulated to generate the desired 2-vinyl substituent.

Multicomponent and Cascade Reaction Sequences for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more substrates react in a single operation to form a final product, and cascade reactions, involving a series of intramolecular transformations, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. 20.210.105mdpi.com These strategies are particularly valuable for rapidly assembling complex molecular architectures like the indene scaffold from simpler starting materials. mdpi.com

A notable approach that embodies the principles of a reaction sequence is a two-step process that begins with the nucleophilic addition of an aryl or alkyl nucleophile to an aryl vinyl ketone. This initial step generates a tertiary carbinol intermediate, which then undergoes an electrocyclization reaction, specifically a Nazarov cyclization, in the presence of a Lewis acid catalyst to afford the multi-substituted indene derivative. researchgate.net This sequence effectively combines a bond-forming step with a ring-closing event to construct the indene core.

Palladium-catalyzed multicomponent reactions have also emerged as a powerful tool for the one-pot assembly of complex cyclic systems. nih.gov For instance, a tandem sequence involving Pd-catalyzed cross-coupling and a [4+4] cycloaddition can assemble four components into a single molecule, demonstrating the power of this approach for generating molecular complexity. nih.gov While directly applied to other carbocycles, these principles can be adapted for the synthesis of indene derivatives by carefully selecting the appropriate vinyl arene and coupling partners.

Precursor Chemistry and Advanced Intermediate Generation

The rational design and synthesis of advanced precursors are critical for the successful construction of the this compound core. The reactivity and structural features of these intermediates dictate the course of the subsequent transformations.

Aryl vinyl ketones are highly versatile and pivotal intermediates in the synthesis of substituted indenes. researchgate.net Their conjugated system makes them excellent Michael acceptors and participants in various cyclization reactions. nih.gov A robust two-step method for synthesizing indene derivatives utilizes aryl vinyl ketones as the central building block. The synthesis begins with the preparation of the aryl vinyl ketone itself, which can be achieved through various methods, including the reaction of aryl methyl ketones with dimethylamine (B145610) hydrochloride and paraformaldehyde to yield Mannich bases, followed by treatment with ethyl chloroformate. nih.gov

Once the aryl vinyl ketone is obtained, it is subjected to a nucleophilic addition. This is followed by a Lewis acid-catalyzed Nazarov-type electrocyclization to yield the final indene product. researchgate.net The versatility of this method allows for the incorporation of a wide variety of substituents on both the aryl ring and the vinyl group, leading to a diverse library of indene derivatives. researchgate.net The choice of nucleophile and the substitution pattern on the aryl vinyl ketone can significantly influence the yield of the final cyclized product. researchgate.net

Table 1: Synthesis of Indene Derivatives via Aryl Vinyl Ketone Intermediates researchgate.net

| Entry | Aryl Vinyl Ketone Substituent (R¹) | Nucleophile | Lewis Acid Catalyst | Product Yield (%) |

|---|---|---|---|---|

| 1 | -H | Ethyl acetoacetate (B1235776) carbanion | BF₃·Et₂O | Good |

| 2 | -OCH₃ | Ethyl acetoacetate carbanion | BF₃·Et₂O | Excellent |

| 3 | -Cl | Phenyl lithium | BF₃·Et₂O | Good |

| 4 | -Br | 4-Fluorophenyl lithium | BF₃·Et₂O | Good |

| 5 | Naphthalene (B1677914) moiety | Ethyl acetoacetate carbanion | BF₃·Et₂O | Excellent |

Alkynes are fundamental precursors for constructing the indene skeleton through various metal-catalyzed cyclization reactions. The cycloisomerization of 1-alkyl-2-ethynylbenzenes, catalyzed by air-stable metal salts like PtCl₂, is an effective method for producing substituted indenes. organic-chemistry.org Another powerful strategy involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, which yields indene derivatives with regioselectivity dependent on the steric properties of the alkyne substituent. organic-chemistry.org

The Alder-ene type reaction, which couples alkenes and alkynes, is an atom-economic method for C-C bond formation that can be applied to the synthesis of complex dienes, which are precursors to cyclic systems. researchgate.net While intermolecular asymmetric versions are challenging, intramolecular enantioselective cycloisomerizations of enynes are well-established. researchgate.net These methodologies highlight the importance of alkyne substrates in providing a direct route to the indene core, upon which a vinyl group could be installed or carried through the reaction sequence.

Donor-acceptor cyclopropanes (DACs) are valuable C3 synthons in cycloaddition reactions, serving as equivalents of three-carbon zwitterions to generate five- and six-membered rings through (3+2) and (3+3) annulations. nih.govnih.gov Their application in (4+3) annulation reactions provides a powerful strategy for assembling seven-membered rings and can be conceptually applied to the construction of other ring systems. nih.gov

In the context of indene synthesis, a formal [2+3] or related annulation strategy could be envisioned where a suitable two-carbon component reacts with the DAC to build the five-membered ring onto a pre-existing aromatic system. The activation of DACs by Lewis acids facilitates their ring-opening and subsequent reaction with various substrates. nih.govfigshare.com For instance, Lewis acid-catalyzed cycloadditions between cyclopropyl (B3062369) acetals and aldehydes have been developed, although these may proceed through open-chain intermediates. nih.gov The development of annulation reactions using DACs with appropriate dienophiles or other coupling partners represents a promising, though less explored, avenue for the synthesis of complex indene scaffolds.

Stereoselective and Enantioselective Synthesis

The synthesis of single-enantiomer compounds is of utmost importance, and the development of asymmetric catalytic methods to produce chiral this compound derivatives is a significant synthetic challenge.

Achieving high levels of enantioselectivity in the synthesis of chiral indene derivatives relies on the design and application of effective chiral catalysts and ligands. Asymmetric catalysis using transition metal complexes with chiral ligands is a cornerstone of modern stereoselective synthesis.

For example, Ru-BINAP complexes are well-known for their effectiveness in asymmetric hydrogenation reactions, capable of achieving greater than 90% enantiomeric excess (ee). In the context of building chiral cyclic structures, highly enantioselective Diels-Alder reactions are particularly powerful. A class of N-protonated oxazaborolidines has been developed as strong chiral Lewis acids that catalyze Diels-Alder reactions with high enantioselectivity (often 20:1 or better) and predictable absolute configuration of the product. nih.gov

Table 2: Examples of Chiral Catalysts/Ligands in Asymmetric Synthesis

| Catalyst/Ligand System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Ru-BINAP complexes | Asymmetric Hydrogenation | Achieves >90% enantiomeric excess. | |

| N-protonated oxazaborolidine | Diels-Alder Cycloaddition | Strong chiral Lewis acid providing >20:1 enantioselectivity. | nih.gov |

| Cu(OTf)₂ with Trisoxazoline (Tox) ligand | (4+3) Annulation | Enables asymmetric induction in cycloadditions. | nih.gov |

| Ru(II) with chiral cyclopentadienyl (B1206354) ligand | [2+2] Cycloaddition | Catalyzes enantioselective formation of cyclobutenes. | scispace.com |

Strategies for Asymmetric Induction in Cyclization Reactions

The primary strategies for inducing asymmetry in the cyclization reactions to form chiral indene derivatives, which can be precursors to or directly form this compound scaffolds, include the use of chiral Lewis acids, chiral Brønsted acids, and chiral auxiliaries. These approaches influence the stereochemical pathway of the cyclization, leading to the preferential formation of one enantiomer over the other.

Chiral Lewis Acid Catalysis

Chiral Lewis acids can coordinate to a carbonyl group in the precursor molecule, activating it for cyclization while creating a chiral environment that directs the stereochemical course of the reaction. In the context of a Nazarov-type cyclization of a divinyl ketone precursor, the chiral Lewis acid can control the conrotatory 4π-electrocyclization, leading to an enantiomerically enriched cyclopentenone intermediate.

For instance, the use of copper(II) complexes with chiral bis(oxazoline) (BOX) ligands has been effective in catalyzing asymmetric Nazarov cyclizations. While direct application to a precursor of this compound is not extensively documented, the principle can be extended. A hypothetical precursor, a divinyl ketone bearing an appropriately positioned vinyl substituent, could undergo enantioselective cyclization. The efficiency of such a reaction would depend on the steric and electronic properties of the substrate and the catalyst.

Table 1: Representative Chiral Lewis Acids in Asymmetric Cyclizations

| Catalyst System | Ligand Type | Typical Substrates | Potential Application for this compound Synthesis |

| Cu(OTf)₂ / Chiral BOX | Bis(oxazoline) | Divinyl ketones | Asymmetric Nazarov cyclization of a precursor divinyl ketone |

| Sc(OTf)₃ / Chiral PyBOX | Pyridine-bis(oxazoline) | Dienones | Catalyzing the enantioselective formation of the indene core |

| Fe(II) or Co(I) / PYBOX | Pyridine-bis(oxazoline) | Triaryl pentadienones | Potential for cyclization of substrates with aryl and vinyl moieties |

Chiral Brønsted Acid Catalysis

Chiral Brønsted acids, particularly those derived from phosphoric acid such as BINOL-based phosphoric acids (BPAs), have emerged as powerful catalysts for a variety of asymmetric transformations, including cyclizations. nih.gov These catalysts operate by protonating a substrate, thereby activating it for nucleophilic attack in a chiral environment.

The Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes is a known method for the synthesis of substituted indenes. organicreactions.orgorganic-chemistry.org By employing a chiral Brønsted acid, this reaction could potentially be rendered enantioselective. A substrate designed with a vinyl group at the appropriate position of the diene system could, in principle, lead to the formation of chiral this compound derivatives. The success of this approach would hinge on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic transition states of the cyclization.

Table 2: Chiral Brønsted Acids in Asymmetric Cyclization Strategies

| Catalyst Type | Example | Mechanism of Action | Applicability to this compound |

| Chiral Phosphoric Acid | (R)-TRIP | Protonation and activation of a diene or dienone in a chiral pocket | Enantioselective cyclization of a vinyl-substituted aryl-1,3-diene |

| Chiral Imidodiphosphorimidate | Strong, confined Brønsted acids | Activation of simple divinyl ketones for Nazarov cyclization researchgate.net | Potential for asymmetric cyclization of precursors to vinyl-indenes |

Chiral Auxiliary-Mediated Cyclization

An alternative to catalytic asymmetric methods is the use of a chiral auxiliary. In this strategy, a chiral molecule is covalently attached to the substrate, directs the stereochemistry of the cyclization, and is subsequently removed. While not catalytic, this approach can offer high levels of stereocontrol and predictability.

For the synthesis of a chiral indene derivative, a chiral auxiliary could be attached to a precursor molecule, for example, to a carboxylic acid derivative that is part of the dienone system. The steric bulk and conformational rigidity of the auxiliary would then favor one facial approach during the cyclization, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched indene derivative.

Table 3: Comparison of Asymmetric Induction Strategies

| Strategy | Advantages | Disadvantages |

| Chiral Lewis Acid Catalysis | Catalytic amounts of chiral material, high turnover numbers. | Sensitivity to air and moisture, limited substrate scope for some catalysts. |

| Chiral Brønsted Acid Catalysis | Often more tolerant to functional groups, air, and moisture. | May require higher catalyst loadings than Lewis acids. |

| Chiral Auxiliary | High diastereoselectivity, predictable stereochemical outcome. | Stoichiometric use of the chiral auxiliary, requires additional steps for attachment and removal. |

Elucidation of Reaction Mechanisms in 2 Vinyl 1h Indene Chemistry

Mechanistic Pathways of Cyclization Reactions

Cyclization reactions are fundamental to the chemistry of 2-vinyl-1H-indene and its precursors, enabling the construction of complex polycyclic systems. These transformations often proceed through highly reactive intermediates and are governed by the principles of orbital symmetry and transition metal catalysis.

Formation and Rearrangements of Metal-Vinylidene Intermediates

Transition metal-catalyzed cycloisomerization reactions of enynes, which are precursors to vinyl-indene systems, frequently proceed through the formation of metal-vinylidene intermediates. organic-chemistry.orgorganic-chemistry.orgfigshare.com These species are highly reactive and serve as key pivot points in the catalytic cycle, leading to the formation of various carbocyclic and heterocyclic structures.

Rhodium and ruthenium complexes are particularly effective in promoting these transformations. organic-chemistry.orgorganic-chemistry.org The general mechanism commences with the coordination of the alkyne moiety of an enyne substrate to the metal center, followed by a rearrangement to form a metal-vinylidene complex. figshare.comnih.gov For instance, rhodium-catalyzed cycloisomerization of 1,6-enynes has been shown to proceed via the formation of a rhodium-vinylidene species. This intermediate then undergoes a [2+2] cycloaddition with the tethered alkene to form a metallacyclobutane. Subsequent ring-opening of this rhodacyclobutane leads to the cyclized diene product. organic-chemistry.orgfigshare.com Deuterium labeling studies have provided strong evidence for the involvement of these vinylidene intermediates in the reaction pathway. organic-chemistry.org

Similarly, ruthenium catalysts can initiate hydrative cyclization of 1,5-enynes to yield cyclopentanone derivatives. organic-chemistry.orgscispace.com The proposed mechanism involves the formation of a ruthenium-vinylidene, which then undergoes an anti-Markovnikov hydration. The resulting acyl-ruthenium species can then participate in an intramolecular Michael addition to the alkene, leading to the cyclized product. organic-chemistry.org The nature of the substituents on the enyne can influence the reaction pathway, leading to different products. For example, in some ruthenium-catalyzed reactions, the vinylidene intermediate can undergo a 6-endo-dig electrocyclization to form a benzylic carbocation, which then leads to naphthol derivatives, or a 5-endo-dig cyclization to form indanone derivatives. nih.gov

The reactivity of metal-vinylidene complexes is characterized by an electrophilic α-carbon and a nucleophilic β-carbon, allowing for a variety of subsequent transformations. nih.gov These intermediates are central to many catalytic processes that are otherwise thermally forbidden, providing an atom-economical route to complex cyclic molecules. organic-chemistry.org

Electrocyclization Mechanisms, Including 4π-Electrocyclization Pathways

Electrocyclization reactions are a key class of pericyclic reactions involved in the chemistry of this compound and related divinyl systems. wikipedia.org These reactions involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is promoted by heat or light. wikipedia.org

A prominent example analogous to the cyclization of a vinyl-indene system is the Nazarov cyclization. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. wikipedia.orgnih.govillinois.edu The mechanism begins with the activation of the ketone by a Lewis or Brønsted acid, generating a pentadienyl cation. This cation then undergoes a thermally allowed 4π conrotatory electrocyclization to form an oxyallyl cation, which, after elimination and tautomerization, yields the final product. wikipedia.orgillinois.edu The stereospecificity of this conrotatory closure is a direct consequence of orbital symmetry conservation. nih.gov While not directly involving this compound, this reaction provides a fundamental mechanistic model for the 4π-electrocyclization of the vinyl-indene π-system.

In systems structurally similar to this compound, such as 2-vinylbiphenyls, photoelectrocyclization provides a pathway to polycyclic aromatic compounds. nih.gov The photocyclization of 2-vinylbiphenyls to 9,10-dihydrophenanthrenes proceeds through a 6π conrotatory electrocyclization from an excited state to form a transient dihydrophenanthrene intermediate. nih.govrsc.org This step is then followed by a thermal, suprafacial organic-chemistry.orgnih.gov sigmatropic hydrogen shift to restore aromaticity. nih.govrsc.org

The table below summarizes the key aspects of these electrocyclization reactions.

| Reaction Type | π-Electrons | Conditions | Rotation Mode | Key Intermediate | Typical Product |

|---|---|---|---|---|---|

| Nazarov Cyclization | 4π | Thermal/Acid-catalyzed | Conrotatory | Pentadienyl cation | Cyclopentenone |

| Vinylbiphenyl Photocyclization | 6π | Photochemical | Conrotatory | Excited state/Dihydrophenanthrene | Dihydrophenanthrene |

Investigations into Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental process that can follow initial cyclization events, often serving to aromatize a newly formed ring system. In the context of reactions involving structures analogous to this compound, HAT processes, particularly organic-chemistry.orgnih.gov-hydrogen shifts, are mechanistically significant.

In the photocyclization of 2-vinylbiphenyls, after the initial 6π-electrocyclization to form an unstable 8a,9-dihydrophenanthrene intermediate, a subsequent thermal organic-chemistry.orgnih.gov-suprafacial sigmatropic hydrogen shift occurs. nih.govrsc.org This step is crucial for the formation of the stable 9,10-dihydrophenanthrene product. nih.govacs.orgacs.org The rate of this hydrogen shift can be very fast, sometimes preventing the direct observation of the initial cyclization product. rsc.org

Furthermore, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by ruthenium complexes, proceeds through a mechanism involving a 1,5-hydrogen shift from an initial metal-vinylidene intermediate to form 1-substituted-1H-indene products. organic-chemistry.org This demonstrates that HAT processes can be integral to the formation of the indene (B144670) skeleton itself.

Computational studies on the photocyclization of 2-vinylbiphenyl derivatives have explored the potential energy surface for the subsequent hydrogen shift processes. These studies have indicated that while the thermally allowed organic-chemistry.orgnih.gov-hydrogen shift is a possible pathway, other rearrangements, such as sequential organic-chemistry.orgacs.org-hydrogen shifts, may also compete. nih.govacs.orgacs.org The relative barriers for these competing pathways determine the final product distribution.

Intramolecular Rearrangements:organic-chemistry.orgnih.gov-Hydrogen Shifts and 1,2-Wagner-Meerwein Shifts

Intramolecular rearrangements are common in the chemistry of carbocationic intermediates generated during cyclization reactions. Both organic-chemistry.orgnih.gov-hydrogen shifts and 1,2-Wagner-Meerwein shifts play crucial roles in dictating the final structure of the products formed from this compound precursors.

As discussed previously, the organic-chemistry.orgnih.gov-hydrogen shift is a thermally allowed, suprafacial sigmatropic rearrangement that is a key step in the aromatization of intermediates formed during the photocyclization of 2-vinylbiphenyls. nih.govrsc.orgnih.govacs.orgacs.org This type of shift is also proposed in the ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes to yield indenes. organic-chemistry.org The propensity for organic-chemistry.orgnih.gov-hydride shifts is a common feature in the chemistry of cyclic dienes and related systems. acs.orgfrontiersin.orgnih.gov

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center. wikipedia.orglscollege.ac.inlibretexts.orgjk-sci.com This rearrangement is driven by the formation of a more stable carbocation. In the context of indene synthesis, the Nazarov cyclization can be coupled with a subsequent Wagner-Meerwein rearrangement. rsc.orgnih.gov For instance, the aza-Nazarov cyclization, a variant used for synthesizing nitrogen-containing five-membered rings, has been combined in a domino sequence with a 1,2-Wagner-Meerwein shift to produce substituted indenes. rsc.org This occurs when the oxyallyl cation intermediate formed after the electrocyclization is suitably substituted to allow for a favorable 1,2-shift. Detailed mechanistic investigations have confirmed the electrocyclic nature of these reactions involving cationic intermediates that are susceptible to such rearrangements. rsc.org

The competition between different rearrangement pathways, such as organic-chemistry.orgnih.gov-hydrogen shifts and organic-chemistry.orgacs.org-shifts, can be influenced by substrate structure and reaction conditions, leading to a divergence in product formation. nih.govacs.orgacs.org

Mechanistic Aspects of Polymerization Processes

This compound, as a vinyl monomer, can undergo polymerization through various mechanisms, with radical polymerization being a common pathway. Understanding the mechanistic details of these processes is essential for controlling the properties of the resulting polymers.

Radical Polymerization Mechanisms and Propagation Studies

The radical polymerization of vinyl monomers like this compound proceeds through the classic three stages: initiation, propagation, and termination. study.comuomustansiriyah.edu.iqyoutube.com Given its structural similarity to styrene (B11656), the polymerization mechanism of this compound can be inferred from the extensive studies on styrene polymerization. study.comresearchgate.netuniv-lorraine.fr

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or redox reactions. This primary radical then adds to the vinyl group of a this compound monomer, creating a new, monomer-centered radical. study.comuomustansiriyah.edu.iq

Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other, either by combination (coupling) or disproportionation. study.comuomustansiriyah.edu.iqresearchgate.net

Studies on the kinetics of atom transfer radical polymerization (ATRP) of various substituted styrenes provide valuable data that can be used to predict the behavior of this compound. The apparent polymerization rate constants are influenced by both the propagation rate constant (k_p) and the equilibrium constant for the atom transfer step (K_eq). cmu.edu

The following table presents kinetic data for the ATRP of various para-substituted styrenes, illustrating the electronic effect of substituents on the polymerization rate.

| Substituent (X) in p-X-styrene | Hammett Constant (σ_p) | Apparent Rate Constant (k_app^p x 10^4 s^-1) |

|---|---|---|

| -Br | 0.23 | 5.56 |

| -Cl | 0.23 | 5.47 |

| -H | 0.00 | 1.53 |

| -CH_3 | -0.17 | 0.81 |

| -C(CH_3)_3 | -0.20 | 0.66 |

| -OCH_3 | -0.27 | 0.31 |

Data adapted from kinetic studies of ATRP of substituted styrenes, showing the correlation between the electronic nature of the substituent and the rate of polymerization. cmu.edu

The data clearly shows that electron-withdrawing substituents (positive σ_p) lead to faster polymerization rates, while electron-donating substituents (negative σ_p) result in slower rates. This trend is attributed to the influence of the substituent on the stability of the propagating radical and the reactivity of the monomer. cmu.edu Based on these findings, the indene moiety in this compound would be expected to influence its polymerization kinetics in a predictable manner based on its electronic properties relative to a simple phenyl group.

Cationic Polymerization Mechanisms and Initiation Pathways

Cationic polymerization is a chain-growth polymerization method where a cationic initiator imparts a positive charge to a monomer, rendering it reactive. wikipedia.org This reactive monomer subsequently engages with other monomers to form a polymer. wikipedia.org The monomers suitable for this type of polymerization are typically limited to alkenes that possess electron-donating substituents and certain heterocycles. wikipedia.org

The fundamental mechanism involves the nucleophilic pi bond of the alkene attacking an electrophile. This action results in the cleavage of the pi bond and the formation of a carbocation at one end of the former double bond. libretexts.org If this newly formed cation interacts with another alkene monomer, the process repeats, leading to the growth of the polymer chain. libretexts.org This chain reaction, initiated by a cationic species, is characteristic of cationic polymerization. libretexts.org

Alkenes that can form stable carbocations are particularly good candidates for this polymerization method. libretexts.org The stability of the carbocation intermediate is a crucial factor, as it lowers the activation energy for the polymerization process. libretexts.org Factors that stabilize carbocations include the degree of substitution and conjugation. For instance, alkenes that yield tertiary carbocations, such as isobutylene ((CH₃)₂C=CH₂), or cations stabilized by resonance, like those derived from styrene (PhCH=CH₂), are readily polymerized through cationic methods. libretexts.org

Initiation, the first step in polymerization, can be achieved through various pathways:

Classical Protic Acids: Strong acids can protonate the alkene, directly forming a carbocation. libretexts.org However, the presence of nucleophilic counter-ions or solvents (like water) can quickly terminate the reaction. libretexts.org

Lewis Acids: Friedel-Crafts catalysts, which are Lewis acids (e.g., AlCl₃, FeCl₃), are commonly used in conjunction with a co-initiator (like water or an alkyl halide). The Lewis acid activates the co-initiator, which then initiates the polymerization.

Ionizing Radiation: High-energy radiation can also be used to initiate cationic polymerization by creating cationic species from the monomer. wikipedia.org

The propagation step involves the head-to-tail addition of monomer units to the growing cationic chain end, regenerating the carbocation at the terminus with each addition. wikipedia.orgutexas.edu

Role of Initiators and Sensitizers in Polymerization Kinetics

Initiators: The type and concentration of the initiator system play a critical role. For instance, in the curing of vinyl ester resins, using a combination of different initiators can markedly decrease induction times and increase the heat released during isothermal reactions compared to single-initiator systems. researchgate.net In vinyl chloride polymerization, kinetic models have been developed to design initiator mixtures that ensure a uniform reaction rate at various temperatures. researchgate.net The efficiency of an initiator, which is the fraction of initiator molecules that successfully start a polymer chain, is a key parameter in these kinetic models. researchgate.net

Sensitizers: A sensitizer can enhance the efficiency of polymerization, particularly in radiation-induced processes. For example, the radiation-induced polymerization of indene is significantly accelerated in the presence of 1,1,2,2-tetrachloroethane (TCE) as a sensitizer. mdpi.com The sensitizer leads to higher yields of polyindene and faster polymerization kinetics. mdpi.com The radiolysis of the sensitizer can generate species that initiate or co-catalyze the polymerization. In the case of TCE, the in-situ formation of hydrogen chloride (HCl) can act as a co-catalyst in the cationic polymerization of indene by stabilizing the growing polymer chain ends. mdpi.com

The table below summarizes the effect of a sensitizer on the polymerization rate constant of indene.

| Polymerization Condition | Dose Rate (kGy/h) | Kinetic Rate Constant (mol L⁻¹ s⁻¹) |

| Bulk (No Sensitizer) | 2 | 3.68 × 10⁻⁷ |

| Bulk (No Sensitizer) | 4 | 5.38 × 10⁻⁷ |

| Sensitized (with TCE) | 3 | (Faster kinetics observed) |

Data compiled from research on indene polymerization. mdpi.com

Formation Mechanisms of Indene Derivatives in Astrophysical Environments

Indene and its derivatives are considered polycyclic aromatic hydrocarbons (PAHs), and their formation in astrophysical environments like the interstellar medium (ISM) is a subject of intense research. The mechanisms for their formation are highly dependent on the specific conditions, such as temperature and pressure. acs.orgosti.gov

In the extreme, low-temperature conditions of the ISM, barrierless gas-phase reactions are crucial. A significant pathway for the formation of the indene molecule (C₉H₈) has been identified through the bimolecular reaction of the methylidyne radical (CH) with styrene (C₆H₅C₂H₃). nih.gov This reaction can proceed even at temperatures as low as 10 K, typical of cold molecular clouds. nih.gov The proposed "methylidyne addition–cyclization–aromatization" (MACA) mechanism involves the barrierless addition of the methylidyne radical to the styrene molecule, followed by cyclization and hydrogen atom loss to form the stable aromatic indene structure. nih.gov

Computational studies show that the methylidyne radical can add to either the vinyl side chain or the aromatic ring of styrene, with both pathways leading predominantly to the formation of indene. nih.gov

In higher temperature environments, such as combustion flames, which can serve as analogs for some astrophysical regions, other formation mechanisms for indene become significant. These include:

Reactions of the phenyl radical (C₆H₅) with C₃H₄ isomers like allene (H₂CCCH₂) and propyne (CH₃CCH). acs.orgosti.govresearchgate.net

The reaction of the benzyl radical (C₇H₇) with acetylene (C₂H₂). acs.orgosti.govresearchgate.net

Unimolecular decomposition of the 1-phenylallyl radical. acs.orgosti.gov

The table below outlines key reactions leading to indene formation in different environments.

| Environment | Reactants | Predominant Mechanism |

| Cold Molecular Clouds (ISM) | Methylidyne radical (CH) + Styrene (C₆H₅C₂H₃) | Methylidyne Addition–Cyclization–Aromatization (MACA) nih.gov |

| Combustion/High-Temp | Phenyl radical (C₆H₅) + Allene/Propyne | Radical Addition/Cyclization acs.orgresearchgate.net |

| Combustion/High-Temp | Benzyl radical (C₇H₇) + Acetylene | Radical Addition/Cyclization acs.orgresearchgate.net |

These findings highlight the diverse chemical pathways that contribute to the cosmic inventory of complex organic molecules like indene. acs.orgnih.gov

Polymerization and Copolymerization Studies of Vinylindene Monomers

Homopolymerization of 2-Vinyl-1H-indene and Related Analogues

The homopolymerization of vinyl monomers involves the sequential addition of monomer units to a growing polymer chain, typically initiated by free radicals, cations, or anions. For vinylindene monomers like this compound, this process can lead to polymers with distinct microstructures and properties influenced by the rigid indene (B144670) backbone and the position of the vinyl substituent.

Kinetics and Thermodynamics of Polymerizationresearchgate.net

The kinetics and thermodynamics of vinyl monomer polymerization are fundamental to understanding the reaction rate, equilibrium, and energy changes involved. Chain polymerizations of alkenes, including vinyl monomers, are generally exothermic, meaning they release heat (negative ΔH) 213.55.90. This is due to the conversion of π-bonds in the monomer to stronger σ-bonds in the polymer backbone 213.55.90. Concurrently, polymerization leads to a decrease in entropy (negative ΔS) as the translational and rotational freedom of molecules is reduced upon forming a polymer chain 213.55.90. For polymerization to be thermodynamically favorable (negative ΔG), the enthalpic contribution must overcome the entropic penalty 213.55.90.

Microstructural Characterization of Poly(this compound)mdpi.comresearchgate.net

The microstructure of a polymer refers to the arrangement of its repeating units, including stereochemistry (tacticity), chain branching, and sequence distribution. For poly(this compound), characterization techniques are crucial for elucidating these structural features, which in turn dictate the polymer's physical and mechanical properties.

Commonly employed techniques for microstructural analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the chemical structure, identifying the presence of the vinyl group, and analyzing the tacticity (isotactic, syndiotactic, atactic arrangements) of the polymer backbone researchgate.netcnr.itmdpi.com. Specific chemical shifts and coupling patterns can reveal the stereochemical configuration of the monomer units.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC is used to determine the molecular weight distribution (MWD) and polydispersity index (Đ) of the polymer, providing insights into the control achieved during polymerization researchgate.netcnr.itmdpi.com.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy helps identify functional groups present in the polymer and can confirm the successful polymerization of the vinyl group.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques provide information about the glass transition temperature (T<0xE1><0xB5><0x82>), melting point (T<0xE2><0x82><0x98>), and thermal stability of the polymer, which are directly related to its microstructure and chain packing cnr.itmdpi.comresearchgate.net.

Studies on the polymerization of indene itself suggest that reaction conditions, such as temperature, can influence the mode of monomer coupling, potentially leading to different microstructures researchgate.net. The specific arrangement of the vinyl group at the 2-position of the indene ring in this compound is expected to play a significant role in controlling the resulting polymer's microstructure.

Copolymerization with Diverse Monomers

Copolymerization involves the simultaneous polymerization of two or more different monomers, leading to polymers with tailored properties that often surpass those of the corresponding homopolymers. This compound can be copolymerized with a wide range of vinyl monomers to create advanced materials with specific functionalities.

Synthesis and Characterization of Advanced Copolymersrsc.org

The synthesis of copolymers involving this compound typically employs free-radical polymerization or controlled radical polymerization (CRP) techniques to manage chain growth and composition rsc.orgsigmaaldrich.com. The choice of comonomer and polymerization method dictates the resulting copolymer architecture, such as random, alternating, block, or graft copolymers.

Characterization of these advanced copolymers is essential for understanding their composition, sequence distribution, molecular weight, and thermal properties. Standard analytical methods include:

¹H NMR Spectroscopy: Used to determine the copolymer composition and monomer sequence distribution by analyzing the relative integration of signals corresponding to each monomer unit researchgate.netcnr.itmdpi.comresearchgate.net.

GPC/SEC: To assess the molecular weight and MWD of the synthesized copolymers researchgate.netcnr.itmdpi.com.

FTIR Spectroscopy: To identify functional groups and confirm the presence of both monomer units in the copolymer chain cnr.itresearchgate.net.

DSC and TGA: To evaluate thermal properties such as glass transition temperature (T<0xE1><0xB5><0x82>), melting point (T<0xE2><0x82><0x98>), and thermal degradation behavior cnr.itmdpi.comresearchgate.net.

MALDI-TOF Mass Spectrometry: Can provide detailed information about the molecular weight distribution and end-group analysis of copolymers cnr.it.

Research on indene-based copolymers, for instance, has reported number-average molecular weights ranging from 19,000 to 27,000 g mol⁻¹ for indeno[1,2-b]fluorene-based materials researchgate.net. Monomer reactivity ratios (r₁ and r₂) are also critical parameters determined during copolymerization studies, providing insight into the relative tendency of monomers to add to growing polymer chains mdpi.comresearchgate.net.

Influence of the this compound Moiety on Resulting Polymer Architecture and Propertieswiley-vch.de

Steric and Electronic Effects: Bulky substituents at the 2-position of indene derivatives have been shown to influence spontaneous polymerization, sometimes depressing the process mdpi.com. Conversely, electron-withdrawing groups can promote specific vinyl structures and higher molecular weights mdpi.com. The electronic nature of the indene system can also contribute to the optical and electronic properties of conjugated polymers researchgate.netcut.ac.cy.

Solubility and Morphology: The presence of alkyl chains attached to the indene backbone can enhance the solubility of polymers, facilitating processing and film formation without significantly distorting conjugation cut.ac.cy. The rigidity of the indene unit can also influence chain packing and morphology.

Control Strategies in Polymerization Processes

Achieving precise control over polymer architecture, molecular weight, and molecular weight distribution is crucial for developing high-performance materials. Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by minimizing premature termination and enabling the creation of well-defined polymer structures.

Key control strategies applicable to the polymerization of this compound include:

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) allow for the synthesis of polymers with predictable molecular weights, narrow polydispersities, and complex architectures like block copolymers sigmaaldrich.comlibretexts.org. These methods typically involve a dormant species that can reversibly activate and deactivate the growing polymer chains, maintaining a low concentration of active radicals and thus reducing termination events sigmaaldrich.comlibretexts.org.

Radical Polymerization with Chain Transfer Agents: The use of chain transfer agents can also help control molecular weight and reduce polydispersity in conventional free-radical polymerizations icheme.org.

Radiation-Induced Polymerization: High-energy radiation can initiate polymerization, and the process can be sensitized to influence kinetics and mechanisms, potentially leading to mixed radical and cationic pathways researchgate.net.

These advanced polymerization strategies enable the precise tailoring of polymer properties by controlling the chain growth process, allowing for the synthesis of materials with designed functionalities for specific applications.

Theoretical and Computational Chemistry Studies of 2 Vinyl 1h Indene Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating molecular systems at the electronic level. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, providing deep insights into its electronic structure and behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. jussieu.frnih.govchemrxiv.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 2-vinyl-1H-indene, DFT calculations would be employed to determine key ground-state properties. These include:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Ground-State Energy: Calculating the total electronic energy of the molecule in its most stable state.

Electron Density Distribution: Mapping how electrons are distributed throughout the molecule, which helps in identifying electron-rich and electron-deficient regions.

Furthermore, DFT is instrumental in predicting the reactivity of this compound. By calculating various chemical descriptors, such as electrostatic potential maps and atomic charges, researchers can identify the likely sites for electrophilic or nucleophilic attack. While specific data for this compound is scarce, studies on related indene (B144670) derivatives and vinyl arenes routinely use DFT to understand their electronic characteristics and predict reaction outcomes. nih.govresearchgate.netaps.org

A typical output of such a study would include a table of optimized geometric parameters and calculated energies, as shown conceptually below.

Interactive Data Table: Illustrative DFT Ground State Properties (Note: This table is for illustrative purposes only, as specific data for this compound is not available in the cited sources.)

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | [Example Value] | Hartrees |

| Dipole Moment | [Example Value] | Debye |

| C=C (vinyl) Bond Length | [Example Value] | Ångströms |

The term ab initio, Latin for "from the beginning," refers to a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data or empirical parameterization. wikipedia.orgyoutube.com These methods solve the Schrödinger equation more rigorously than DFT, often by systematically improving upon the Hartree-Fock approximation. wikipedia.org

Common ab initio methods include:

Møller-Plesset Perturbation Theory (MP2, MP3, etc.)

Coupled Cluster (CC) Theory (e.g., CCSD, CCSD(T))

Configuration Interaction (CI)

While computationally more demanding than DFT, these methods are capable of providing highly accurate electronic energies and properties, often referred to as "gold standard" results. wikipedia.org For a molecule like this compound, ab initio calculations would be used to:

Benchmark the results obtained from less computationally expensive methods like DFT.

Investigate excited electronic states with high precision, which is crucial for understanding photochemistry.

Calculate accurate ionization potentials and electron affinities.

Studies on the parent indene molecule have utilized ab initio methods to investigate its low-lying electronic states, providing a reliable framework for interpreting experimental spectra. nih.gov

Application of Theoretical Descriptors in Structure-Reactivity/Property Correlations

Theoretical molecular descriptors are numerical values that characterize the chemical information of a molecule. These descriptors, derived from computational chemistry, are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models. nih.govpensoft.net For this compound, these descriptors can be used to correlate its structural features with its chemical reactivity, physical properties, or biological activity.

Key Theoretical Descriptors:

Electronic Descriptors: These describe the electronic structure of the molecule.

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A small HOMO-LUMO energy gap suggests high chemical reactivity.

Ionization Potential (I) and Electron Affinity (A): Related to EHOMO and ELUMO, these descriptors indicate the molecule's ability to donate or accept electrons.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and include molecular volume and surface area.

By calculating these descriptors for this compound and a series of related compounds, a QSAR model can be developed. researchgate.net For example, a linear regression model could be built to predict the polymerization tendency or the inhibitory activity against a specific enzyme based on a combination of these descriptors. Such models are invaluable in rational drug design and materials science for screening new compounds and optimizing their properties. hilarispublisher.comnih.gov

Illustrative Theoretical Descriptors for this compound

| Descriptor Type | Descriptor Name | Typical Calculated Value (Arbitrary Units) | Predicted Property Correlation |

|---|---|---|---|

| Electronic | EHOMO | -5.8 eV | Electron-donating ability |

| Electronic | ELUMO | -1.2 eV | Electron-accepting ability |

| Electronic | HOMO-LUMO Gap | 4.6 eV | Chemical reactivity, kinetic stability |

| Electronic | Dipole Moment | 0.5 Debye | Polarity, intermolecular interactions |

| Geometrical | Molecular Volume | 150 ų | Steric effects, transport properties |

| Geometrical | Molecular Surface Area | 180 Ų | Solvation properties, interaction potential |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-vinyl-1H-indene and its more complex architectures, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for complete chemical shift assignments and stereochemical analysis.

Detailed analysis of 1D ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom within the molecule. In complex structures, such as dimers or substituted derivatives, these assignments become more challenging yet provide a wealth of structural information.

A notable example of a complex architecture is the indene (B144670) dimer, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. bg.ac.rsresearchgate.net The ¹H NMR spectrum of this compound displays distinct signals for the indene and the saturated indane moieties. The two protons on the C-1 carbon of the indene unit are non-equivalent due to the chiral center at C-1' of the indane substituent, appearing as an AB system with two doublets. bg.ac.rs The vinyl proton of the indene unit (H-3) typically appears as a singlet further downfield. bg.ac.rsresearchgate.net The aromatic protons of both ring systems resonate in the range of δ 7.1–7.4 ppm. bg.ac.rsresearchgate.net

The ¹³C NMR spectrum provides complementary information. The carbons of the vinyl group in indene derivatives generally resonate between 120 and 150 ppm. In the case of the indene dimer, the quaternary olefinic carbon (C-2) has a characteristic chemical shift around 152.9 ppm. bg.ac.rs The aromatic carbons can be distinguished from the aliphatic carbons of the five-membered rings. For instance, the C-4 carbon of the indene moiety is noted for its relatively high-field chemical shift (120.6 ppm), which is a characteristic feature of the indene ring system. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for the Indene Moiety in 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene in CDCl₃. bg.ac.rsresearchgate.net

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | 3.31, 3.38 | d, d (AB system) | 39.5 |

| 2 | - | - | 152.9 |

| 3 | 6.64 | s | 127.7 |

| 3a | - | - | 143.7 |

| 4 | 7.39 | d | 120.6 |

| 5 | 7.22 | t | 124.2 |

| 6 | 7.31 | t | 126.3 |

| 7 | 7.45 | d | 123.6 |

This interactive table summarizes key NMR data. Users can sort columns to analyze chemical shifts and multiplicities.

For complex molecules where 1D spectra exhibit significant signal overlap, 2D NMR experiments are crucial for establishing definitive structural assignments. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). wikipedia.orgsdsu.edu In a this compound derivative, COSY spectra would show cross-peaks between adjacent protons in the aromatic ring and within the five-membered ring, confirming their connectivity. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹J coupling). youtube.comsdsu.edu It is instrumental in assigning the carbon signals based on the already assigned proton spectrum. For example, the proton signal at 6.64 ppm in the indene dimer would show a cross-peak to the carbon signal at 127.7 ppm, unequivocally assigning both to the C-3 position. bg.ac.rsresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J coupling). youtube.comsdsu.edu This is particularly powerful for identifying the connectivity between different molecular fragments and for assigning quaternary carbons that have no attached protons. In the indene dimer, HMBC would show correlations between the C-1' proton of the indane unit and the C-2 and C-3 carbons of the indene unit, confirming the linkage point between the two monomers. bg.ac.rsresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that rely on through-bond coupling, NOESY identifies protons that are close to each other in space (through-space coupling). wikipedia.org This is essential for determining stereochemistry, such as the relative orientation of substituents. For complex indene architectures, NOESY can help elucidate the three-dimensional structure and preferred conformations. The determination of diastereomeric ratios in reaction products involving indene derivatives is another application of NMR in stereochemical analysis. acs.org

Vibrational Spectroscopy

FTIR spectroscopy is highly effective for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by several key absorption bands. The presence of the vinyl group is confirmed by C=C stretching vibrations, which typically appear in the 1600–1680 cm⁻¹ region. The integrity of the indene ring is indicated by aromatic C=C stretching bands between 1450 and 1600 cm⁻¹ and C-H out-of-plane bending vibrations in the 700–800 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Vinyl, Aromatic |

| 1600–1680 | C=C Stretch | Vinyl |

| 1450–1600 | C=C Stretch | Aromatic Ring |

This interactive table highlights the key vibrational frequencies used to identify functional groups in this compound via FTIR.

Table 3: Expected Raman Active Modes for this compound.

| Vibrational Mode | Functional Group / Structural Feature | Expected Intensity |

|---|---|---|

| Symmetric C=C Stretch | Vinyl Group | Strong |

| Symmetric C=C Stretch | Aromatic Ring | Strong |

| Ring Breathing Mode | Indene Skeleton | Moderate to Strong |

This interactive table outlines the vibrational modes of this compound that are particularly suitable for Raman analysis.

Electronic Spectroscopy

Electronic spectroscopy, such as UV-Visible absorption or fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The indene moiety contains a conjugated π-electron system, which gives rise to characteristic electronic absorptions.

Studies on the closely related 3-vinyl-1H-indene using laser-induced fluorescence have identified the S₁ ← S₀ electronic transition with an origin band at 33,455 cm⁻¹. nih.gov This provides a strong indication of the energy gap between the ground and first excited electronic states for this class of compounds. Further investigations into the electronic spectrum of the indene radical cation have characterized its D₂ ← D₀ band origin at approximately 17,379 cm⁻¹, offering additional insight into the electronic structure of the fundamental indene chromophore. nih.govunimelb.edu.au These data are crucial for understanding the photophysical properties of this compound and its derivatives.

Laser-Induced Fluorescence (LIF) Spectroscopy for Electronic Transitions and Conformational Isomer Characterization

For 3-vinyl-1H-indene, the LIF spectrum was recorded in the region of 33,000 to 33,800 cm⁻¹. nih.govacs.org An origin band, corresponding to the S₁ ← S₀ electronic transition, was observed at 33,455 cm⁻¹. nih.govacs.org The spectrum also revealed several low-frequency modes, with a notable progression in an 80 cm⁻¹ mode identified as the vinyl group torsion. nih.govacs.org Theoretical calculations, including density functional theory (DFT) and configuration interaction studies, were employed to assign the electronic transition and interpret the vibrational structure. nih.govacs.org These calculations suggested that the observed spectrum arises from the excitation of both trans and cis conformational isomers, which are defined by the relative orientation of the vinyl and indene double bonds. nih.gov

A similar experimental and theoretical approach for this compound would be expected to yield detailed information on its S₁ excited state and the conformational isomers present. The position of the electronic origin and the activities of various vibrational modes, particularly those involving the vinyl substituent, would be crucial for a complete understanding of its photophysical properties.

Table 1: Laser-Induced Fluorescence Spectroscopic Data for 3-Vinyl-1H-indene

| Parameter | Value | Reference |

| Spectral Region | 33,000 - 33,800 cm⁻¹ | nih.govacs.org |

| Electronic Origin (S₁ ← S₀) | 33,455 cm⁻¹ | nih.govacs.org |

| Vinyl Group Torsion Mode | 80 cm⁻¹ | nih.govacs.org |

| Observed Isomers | cis and trans | nih.gov |

This table presents data for the isomer 3-vinyl-1H-indene as a proxy due to the absence of specific data for this compound.

UV-Visible Spectroscopy for Electronic Absorption and Conjugation Studies

UV-Visible spectroscopy is a fundamental technique for investigating electronic transitions in molecules, particularly those with conjugated π-systems. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orgutoronto.ca The wavelength of maximum absorption (λmax) is directly related to the energy gap between these orbitals; a smaller energy gap results in absorption at a longer wavelength. libretexts.orgyoutube.com

In conjugated systems like this compound, the π-orbitals of the indene ring system and the vinyl group overlap, leading to a more extended conjugated system compared to indene itself. This extended conjugation is expected to lower the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the λmax compared to non-conjugated systems. libretexts.orgutoronto.ca The intensity of the absorption, represented by the molar absorptivity (ε), provides information about the probability of the electronic transition. youtube.com

While a specific, published UV-Visible spectrum for this compound could not be located in the reviewed literature, the principles of UV-Vis spectroscopy on conjugated systems are well-established. For a molecule like this compound, the primary electronic transitions observed would be π → π* transitions, characteristic of unsaturated compounds. libretexts.org The precise λmax and ε values would be influenced by the solvent polarity and the specific conformation of the molecule.

Table 2: Expected Electronic Transitions for this compound in UV-Visible Spectroscopy

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π* | Conjugated Indene and Vinyl System | > 200 nm |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

A search of the available literature did not yield a specific crystal structure for this compound. However, crystallographic studies on various indene derivatives have been reported, demonstrating the utility of this technique in defining their solid-state conformations and packing arrangements. nih.govmdpi.comnih.gov For instance, the crystal structure of 2-hydroxy-2-(2-oxocycloheptyl)-2,3-dihydro-1H-indene-1,3-dione revealed detailed information about the conformation of the five- and seven-membered rings and the presence of intermolecular hydrogen bonding and π-π stacking interactions. nih.gov

Were a single crystal of this compound to be successfully grown and analyzed, X-ray diffraction would provide definitive data on its molecular geometry. Key parameters that would be determined include the planarity of the indene ring, the orientation of the vinyl substituent relative to the ring, and the bond lengths and angles throughout the molecule. Furthermore, the crystal packing would reveal any significant intermolecular forces, such as π-stacking or van der Waals interactions, which govern the solid-state properties of the compound.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Information Provided |

| Bond Lengths | The distances between bonded atoms, indicating bond order and strength. |

| Bond Angles | The angles between adjacent bonds, defining the molecular geometry. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule, particularly the orientation of the vinyl group. |

| Unit Cell Dimensions | The parameters of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Intermolecular Interactions | The nature and distances of non-covalent interactions between molecules in the crystal. |

Functionalization and Derivatization Approaches for 2 Vinyl 1h Indene